1-(7-Chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one
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Overview
Description
1-(7-Chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a chloro and methyl group attached to the benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one typically involves several steps:
Formation of the Benzodiazepine Core: This is usually achieved through the condensation of an appropriate amine with a benzoyl chloride derivative.
Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are performed to introduce the chloro and methyl groups at the desired positions on the benzodiazepine ring.
Formation of the Prop-2-en-1-one Moiety: This involves the reaction of the benzodiazepine intermediate with an appropriate aldehyde or ketone under basic or acidic conditions to form the prop-2-en-1-one group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(7-Chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its activity.
Substitution: Halogenation, alkylation, and other substitution reactions can modify the benzodiazepine core or the prop-2-en-1-one moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are used under various conditions (acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce fully or partially reduced forms of the compound.
Scientific Research Applications
1-(7-Chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studies on its interaction with biological targets, such as receptors and enzymes, help in understanding its pharmacological effects.
Medicine: Research on its therapeutic potential for treating anxiety, insomnia, and other conditions.
Industry: Its derivatives are explored for use in various industrial applications, including as intermediates in the synthesis of other pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(7-Chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
1-(7-Chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the prop-2-en-1-one moiety, in particular, may influence its binding affinity and efficacy at the GABA receptor.
Properties
IUPAC Name |
1-(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-3-13(17)16-8-4-7-15(2)11-6-5-10(14)9-12(11)16/h3,5-6,9H,1,4,7-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTVLGOBQJRIGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(C2=C1C=CC(=C2)Cl)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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